molecular formula C9H8ClN3 B13921983 2-chloro-1,6-Naphthyridine-7-methanamine

2-chloro-1,6-Naphthyridine-7-methanamine

Cat. No.: B13921983
M. Wt: 193.63 g/mol
InChI Key: WUSGUACGVZHGPQ-UHFFFAOYSA-N
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Description

2-chloro-1,6-Naphthyridine-7-methanamine is a nitrogen-containing heterocyclic compound that belongs to the naphthyridine family This compound is characterized by its fused-ring system, which results from the fusion of two pyridine rings through adjacent carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1,6-Naphthyridine-7-methanamine typically involves the reaction of 2-chloro-3-formyl-quinolines with substituted aryl-amines via reductive amination. This process is followed by N-allylation and intramolecular Heck-type 6-exo-trig cyclization to yield the desired product . The reaction conditions often include the use of catalysts such as piperidine, pyridine, triethylamine, sodium hydroxide, and L-proline .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-chloro-1,6-Naphthyridine-7-methanamine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). The reaction conditions vary depending on the desired product but often involve specific solvents and temperature control .

Major Products Formed

The major products formed from these reactions include various substituted naphthyridine derivatives, which can exhibit different chemical and biological properties.

Scientific Research Applications

2-chloro-1,6-Naphthyridine-7-methanamine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-chloro-1,6-Naphthyridine-7-methanamine involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a c-Met kinase inhibitor, which plays a crucial role in cancer cell proliferation and survival . The compound’s effects are mediated through its binding to the active site of the target enzyme, leading to the inhibition of its activity and subsequent downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-chloro-1,6-Naphthyridine-7-methanamine include:

Uniqueness

What sets this compound apart from its analogs is its unique combination of chlorine and methanamine groups, which confer distinct chemical reactivity and biological activity. This compound’s ability to act as a c-Met kinase inhibitor further highlights its potential in targeted cancer therapy .

Properties

Molecular Formula

C9H8ClN3

Molecular Weight

193.63 g/mol

IUPAC Name

(2-chloro-1,6-naphthyridin-7-yl)methanamine

InChI

InChI=1S/C9H8ClN3/c10-9-2-1-6-5-12-7(4-11)3-8(6)13-9/h1-3,5H,4,11H2

InChI Key

WUSGUACGVZHGPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1C=NC(=C2)CN)Cl

Origin of Product

United States

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